molecular formula C7H5F3O2 B3114742 5-Methyl-2-(trifluoromethyl)pyran-4-one CAS No. 204516-19-8

5-Methyl-2-(trifluoromethyl)pyran-4-one

Cat. No.: B3114742
CAS No.: 204516-19-8
M. Wt: 178.11 g/mol
InChI Key: VCWRTZQQHXDMRR-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethyl)pyran-4-one is a chemical compound with the molecular formula C7H5F3O2 and a molecular weight of 178.11 g/mol. This pyran-4-one scaffold, featuring a methyl group at the 5-position and a trifluoromethyl group at the 2-position, is of significant interest in medicinal chemistry and agrochemical research. The trifluoromethyl group is a prominent structural motif in active ingredients due to its ability to enhance properties like metabolic stability, lipophilicity, and bioavailability . Researchers utilize this compound and its derivatives as a key building block for the synthesis of more complex molecules. Its potential applications include serving as a precursor for the development of novel active ingredients. The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-(trifluoromethyl)pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2/c1-4-3-12-6(2-5(4)11)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWRTZQQHXDMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=CC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methyl 2 Trifluoromethyl Pyran 4 One and Analogous Structures

De Novo Synthetic Approaches to the Pyran-4-one Core

The construction of the pyran-4-one ring system from acyclic precursors, known as de novo synthesis, offers a versatile and powerful strategy for accessing a wide range of substituted derivatives. These methods typically involve the formation of two new carbon-oxygen or carbon-carbon bonds to close the heterocyclic ring. For trifluoromethylated pyran-4-ones, these approaches often utilize specialized fluoroalkylated building blocks.

Cyclocondensation Reactions with Fluoroalkylated Precursors

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds. These reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water or an alcohol. In the context of trifluoromethylated pyran-4-ones, this strategy relies on the use of precursors that already contain the trifluoromethyl group.

A prominent method for constructing the pyran-4-one skeleton is the formal [3+3] cyclocondensation reaction. This approach involves the reaction of a three-carbon dielectrophile with a three-carbon dinucleophile. 1,3-Bis(silyloxy)-1,3-butadienes serve as effective three-carbon nucleophilic partners in these reactions.

Research has demonstrated that the trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (Me3SiOTf)-mediated cyclization of 1,3-bis(trimethylsilyloxy)-1,3-butadienes that are unsubstituted at the C-4 position results in the formation of trifluoromethyl-substituted pyran-4-ones. researchgate.netresearchgate.netresearchgate.net The choice of Lewis acid is critical in directing the reaction's outcome. While titanium tetrachloride (TiCl4) tends to favor the formation of aromatic compounds (salicylates), Me3SiOTf selectively promotes the cyclization to yield the desired pyran-4-one ring system. researchgate.netresearchgate.net This selectivity is influenced by the substitution pattern of the diene; dienes with a substituent at the C-4 position tend to form cyclohexenones instead of pyran-4-ones under these conditions. researchgate.netresearchgate.net

The key fluoroalkylated precursor for the [3+3] cyclocondensation described above is 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one. This compound acts as the three-carbon electrophilic component, providing the trifluoromethyl group and the carbonyl carbon that will become part of the pyran-4-one ring.

The reaction proceeds via a Lewis acid-mediated process where the 1,3-bis(silyloxy)-1,3-butadiene attacks the trifluoromethylated butenone. The specific use of Me3SiOTf as the Lewis acid is crucial for favoring the C,O-cyclization pathway that leads to the pyran-4-one, as opposed to the C,C-cyclization that would result in carbocyclic products. researchgate.netresearchgate.net The reaction of various substituted 1,3-bis(trimethylsilyloxy)-1,3-butadienes with this trifluoromethylated building block provides a direct route to a range of trifluoromethyl-substituted pyran-4-ones. researchgate.netresearchgate.net

Diene Substituent (R)Lewis AcidProduct TypeYield (%)Reference
HMe3SiOTf2-(Trifluoromethyl)pyran-4-one65 researchgate.netresearchgate.net
MeMe3SiOTf5-Methyl-2-(trifluoromethyl)pyran-4-one68 researchgate.netresearchgate.net
PhMe3SiOTf5-Phenyl-2-(trifluoromethyl)pyran-4-one72 researchgate.netresearchgate.net
HTiCl44-Methoxy-6-(trifluoromethyl)salicylate75 researchgate.netresearchgate.net
MeTiCl4Methyl 2-hydroxy-4-methoxy-6-(trifluoromethyl)benzoate70 researchgate.netresearchgate.net

Base-Mediated Condensations Involving Trifluoroacetate (B77799) Esters

Base-mediated condensation reactions, such as the Claisen condensation, provide another powerful avenue for the synthesis of pyran-4-one precursors. These reactions typically involve the condensation of an ester with another carbonyl compound to form a β-dicarbonyl compound, which can then undergo cyclization.

Esters of trifluoroacetic acid, such as methyl 2,2,2-trifluoroacetate, are key reagents for introducing the trifluoromethyl group in base-mediated condensations. A classic example is the Claisen condensation, where an enolizable ketone reacts with a non-enolizable ester in the presence of a strong base.

A tandem process involving a Claisen condensation followed by a retro-Claisen C-C bond cleavage has been developed for the synthesis of trifluoromethyl ketones. nih.govnih.gov In this reaction, an enolizable alkyl phenyl ketone reacts with ethyl trifluoroacetate in the presence of a strong base like sodium hydride (NaH). nih.govnih.gov While this specific methodology leads to trifluoromethyl ketones, the initial Claisen condensation step, which forms a trifluoromethylated β-diketone intermediate, is a fundamental transformation that can be adapted for the synthesis of pyran-4-one precursors. By choosing appropriate substrates, the resulting β-dicarbonyl intermediate can be guided towards cyclization to form the pyran-4-one ring.

Another strategy involves the cyclization of pre-formed trifluoromethylated enone or enedione systems. These building blocks already contain a significant portion of the final pyran-4-one structure.

A convenient one-pot method for the direct synthesis of 2-aryl-6-(trifluoromethyl)-4-pyrones has been developed based on the oxidative cyclization of (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones. academie-sciences.fr This process proceeds via a bromination/dehydrobromination approach. The starting enediones are treated with bromine, followed by cyclization induced by a base such as triethylamine (B128534) (Et3N) in acetone. academie-sciences.fr This method provides a straightforward route to pyran-4-ones with both an aryl group at the 2-position and a trifluoromethyl group at the 6-position.

Enedione Aryl Group (Ar)Bromination ReagentCyclization BaseProductYield (%)Reference
PhenylBr2Et3N2-Phenyl-6-(trifluoromethyl)-4-pyrone69 academie-sciences.fr
4-MethoxyphenylBr2Et3N2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4-pyrone65 academie-sciences.fr
4-ChlorophenylBr2Et3N2-(4-Chlorophenyl)-6-(trifluoromethyl)-4-pyrone58 academie-sciences.fr

One-Pot Oxidative Cyclization Strategies

One-pot reactions are highly valued in chemical synthesis for their efficiency, reduced waste, and simplified procedures. mjbas.com Oxidative cyclization represents a powerful one-pot strategy for the formation of cyclic compounds like pyran-4-ones from acyclic precursors. nih.govorganic-chemistry.orgmdpi.comrsc.org

A notable one-pot method involves the oxidative cyclization of (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones. This process, which proceeds through a bromination/dehydrobromination sequence, provides a direct route to 2-aryl-6-(trifluoromethyl)-4-pyrones. researchgate.net This strategy has also been successfully applied to the synthesis of 2-aryl-5-bromo-6-(trifluoromethyl)-4-pyrones. researchgate.net The general applicability of this method highlights its utility in accessing a range of substituted trifluoromethylated pyran-4-ones.

Functionalization and Derivatization of Pre-existing Pyran-4-one Scaffolds

The modification of existing pyran-4-one rings is a common and effective approach to generate a diverse array of derivatives. This allows for the late-stage introduction of various functional groups, enabling the exploration of structure-activity relationships.

Enamination reactions are a key tool for extending the conjugation of pyran-4-one systems. researchgate.netresearchgate.net These reactions typically involve the condensation of an active methyl or methylene (B1212753) group on the pyranone ring with a reagent that introduces a dimethylaminovinyl group.

Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) is a widely used reagent for the enamination of compounds containing active methylene groups. scirp.orgmdpi.com In the context of pyran-4-ones, DMF-DMA reacts with a methyl group on the pyranone ring to form a 2-(2-(dimethylamino)vinyl)-4-pyrone. researchgate.netnih.gov This transformation introduces a highly reactive conjugated system that can undergo further modifications. researchgate.netnih.gov

A general strategy for creating 4-pyrone-bearing merocyanines relies on an initial enamination with DMF-DMA. The resulting dimethylaminovinyl group can then be transformed through nucleophilic 1,6-addition or cycloaddition reactions, providing access to a wide variety of novel pyran fluorophores. nih.gov

The efficiency of the enamination reaction can be highly sensitive to the substituents present on the pyran-4-one ring. For instance, the reaction of 2-methyl-6-trifluoromethyl-4-pyrone with DMF-DMA was found to be complete in 5 hours at 120 °C, but it resulted in a low yield of the desired product (12%). nih.gov

Optimization studies on the enamination of 2-(tert-butyl)-6-methyl-4H-pyran-4-one with DMF-DMA revealed that the choice of base and reaction conditions significantly impacts the yield. The use of N-Methylimidazole (NMI) as a base was explored. nih.gov The reaction of 2-methyl-6-phenyl-4-pyrone with DMF-DMA under optimized conditions proceeded for 12 hours to give the corresponding enamino-substituted 4-pyrone in a 53% yield. nih.gov

Table 1: Optimization of Enamination Reaction of 2-(tert-butyl)-6-methyl-4H-pyran-4-one with DMF-DMA

EntryDMF-DMA (equiv.)NMI (equiv.)Temperature (°C)Time (h)Yield (%)
133100-15

Data sourced from: nih.gov

Table 2: Enamination of Various 2-Methyl-4-Pyrones with DMF-DMA

Starting MaterialProductTemperature (°C)Time (h)Yield (%)
2-methyl-6-phenyl-4-pyrone2-(2-(dimethylamino)vinyl)-6-phenyl-4-pyrone-1253
2-methyl-6-trifluoromethyl-4-pyrone2-(2-(dimethylamino)vinyl)-6-trifluoromethyl-4-pyrone120512
methyl 6-methylcomanatemethyl 6-(2-(dimethylamino)vinyl)comanate1204-
ethyl 6-methylcomanatemethyl 6-(2-(dimethylamino)vinyl)comanate120-27

Data sourced from: nih.gov

The introduction of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity. beilstein-journals.orgnih.gov Various methods exist for incorporating this important functional group into organic molecules.

While direct trifluoromethylation of a pre-formed pyran-4-one ring can be challenging, a more common approach involves the use of trifluoromethylated building blocks in the synthesis of the pyranone itself. For example, trifluoroacetic anhydride (B1165640) can be reacted with carboxylic acid chlorides and pyridine (B92270) to generate a trifluoroacyl ketene (B1206846) intermediate, which can then be trapped to form various trifluoromethylated heterocycles.

Another strategy involves the dehydration of 2,3-dihydro-3-hydroxy-6-perfluoroalkyl-4H-pyran-4-ones to yield 5-substituted 2-perfluoroalkyl-4H-pyran-4-ones. researchgate.net This highlights the use of precursor molecules that already contain the desired perfluoroalkyl group. The synthesis of 4-Hydroxy-5-methyl-2-trifluoromethylpyridine has been achieved starting from 3-hydroxy-3-methyl-6-trifluoromethyl-2,3-dihydro-4H-pyran-4-one. researchgate.net

Mannich Reactions for Alkylation of Hydroxypyranones

The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of acidic protons located on a carbon atom. buchler-gmbh.comoarjbp.com This three-component condensation reaction involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine, yielding a product known as a Mannich base. nih.gov In the context of pyranone chemistry, hydroxypyranones serve as the active hydrogen component, enabling alkylation, typically adjacent to the carbonyl group.

The reaction proceeds via the formation of an electrophilic iminium ion from the amine and aldehyde. The hydroxypyranone, existing in equilibrium with its enol tautomer, acts as a nucleophile and attacks the iminium ion, resulting in the formation of a new carbon-carbon bond and the introduction of an aminomethyl group onto the pyranone scaffold. This method is particularly useful for synthesizing derivatives with potential applications as metal chelators or as intermediates for more complex molecules. ucl.ac.uk

Research on analogs such as 5-hydroxy-2-methyl-4H-pyran-4-one has demonstrated the successful application of Mannich reactions to create a variety of 4-substituted piperazine (B1678402) derivatives. researchgate.net This approach underscores the utility of the Mannich reaction for functionalizing the pyranone core.

Below is a table illustrating representative reactants used in the Mannich reaction for the alkylation of hydroxypyranone scaffolds.

Active Hydrogen CompoundAmineAldehydeResulting Structure
5-Hydroxy-2-methyl-4H-pyran-4-onePiperazine DerivativesFormaldehyde3-Hydroxy-6-methyl-2-[(4-substitutedpiperazin-1-yl)methyl]-4H-pyran-4-one researchgate.net
UracilPrimary/Secondary AlkylaminesFormaldehyde5-Substituted aminomethyluracils nih.gov
4-HydroxyacetophenonePiperidineFormaldehydeMono-Mannich bases of chalcone (B49325) analogues nih.gov
Isovanillin (B20041)MorpholineFormaldehyde2-Aminomethylated isovanillin derivatives nih.gov

Transformations via Regioselective Reactions

Regioselective reactions are crucial for the specific functionalization of complex molecules like this compound, where multiple reactive sites exist. The electronic properties of the trifluoromethyl group, a potent electron-withdrawing substituent, heavily influence the regioselectivity of chemical transformations on the pyranone ring. This directing effect is fundamental in designing synthetic pathways to specific isomers.

One important class of regioselective transformations is cycloaddition reactions. For instance, the synthesis of 5-trifluoromethyl-pyrazoles has been achieved through regioselective alkyne cycloaddition reactions, demonstrating a reliable method for constructing trifluoromethyl-substituted heterocyclic systems. nih.gov Similarly, boron-directed benzannulation provides a mild and regiospecific route to access perfluoroalkyl-substituted aromatic compounds, a strategy that could be adapted for fused pyranone systems. nih.gov The final position of the CF3 group in these reactions is dictated by the reaction mechanism rather than the innate reactivity of a parent molecule. nih.gov

The table below summarizes key types of regioselective reactions applicable to the synthesis and transformation of trifluoromethyl-substituted heterocycles.

Reaction TypeReagentsKey FeatureTypical Outcome
[3+2] CycloadditionNitrile Imines and CF3CNIn situ generation of nitrile imineRegioselective formation of 5-trifluoromethyl 1,2,4-triazoles mdpi.com
Alkyne Cycloaddition4-Trifluoromethylsydnones and AlkynesMesoionic reagents guide regiochemistryGeneral approach to 5-trifluoromethylpyrazoles nih.gov
Cascade AnnulationDiazo compounds and Trifluoroacetimidoyl chloridesBase-mediated metal-free reactionSynthesis of 5-trifluoromethyl-1,2,3-triazoles rsc.org
Boron-Directed BenzannulationPyrones and AlkynesBoron directs the cycloadditionRegiospecific access to perfluoroalkyl-substituted arenes nih.gov

Catalytic Methods for Pyranone Synthesis

Catalytic methods offer efficient, atom-economical, and often stereoselective routes to pyranone synthesis. These approaches can reduce the number of synthetic steps and minimize waste compared to classical methods. nih.gov Various transition metals, including ruthenium, palladium, and gold, have been employed to catalyze the formation of the pyranone ring.

Ruthenium-catalyzed three-component cascade reactions have been developed for the efficient synthesis of pyranones from readily available acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide. acs.orgorganic-chemistry.org This method achieves the nucleophilic addition of a vinylic C-H bond across an aldehyde for the first time. acs.orgorganic-chemistry.org

Another powerful strategy is the one-pot catalytic asymmetric synthesis of pyranones. This involves the asymmetric alkylation of 2-furfurals to generate zinc furyl alkoxide intermediates, which are then oxidized to yield enantioenriched pyranones with high enantioselectivity. nih.govacs.org Palladium catalysis has also been instrumental, particularly in the ligand-controlled cycloaddition of (E)-β-trifluoromethylated enones, providing synthetic pathways to α-CF3-substituted tetrahydro-2H-pyrans. acs.org Furthermore, gold(I) catalysts have been shown to effectively promote the reaction of acetylketene with terminal acetylenes to produce 2-methyl-pyran-4-ones in high yields. researchgate.net

The following table compares different catalytic methodologies for the synthesis of pyranones and related structures.

Catalytic MethodCatalyst SystemSubstratesProduct TypeYields
Asymmetric Synthesis(-)-MIB / Organozinc2-Furfural derivativesEnantioenriched Pyranones46-77% nih.govacs.org
Cascade Reaction[Ru(p-cymene)Cl2]2Acrylic acids, Ethyl glyoxylateSubstituted PyranonesUp to 78% organic-chemistry.org
CycloadditionPalladium Complex / Ligand(E)-β-Trifluoromethylated enonesα-CF3-Substituted Tetrahydro-2H-pyransUp to 80% acs.org
CyclizationIPrAuCl (Gold(I))Acetylketene source, Terminal alkynes2-Methyl-pyran-4-onesUp to 95% researchgate.net

Chemical Reactivity and Transformation Pathways of 5 Methyl 2 Trifluoromethyl Pyran 4 One

Nucleophilic Addition and Substitution Reactions on the Pyranone Ring

The electron-deficient nature of the 4-pyrone ring, amplified by the CF3 substituent, makes it a prime target for nucleophilic attack. As a polyelectrophilic substrate, it can react with nucleophiles at several positions, primarily the C-2, C-4, and C-6 carbons. nih.gov The high reactivity of 2-RF-4-pyrones (where RF is a fluoroalkyl group) often leads to ring-opening transformations, which can be harnessed to synthesize a diverse array of acyclic and new heterocyclic systems. nih.gov

A hallmark of the reactivity of 2-(trifluoromethyl)-4-pyrones is their propensity to undergo ring-opening upon reaction with nucleophiles. nih.gov This process typically involves an initial nucleophilic attack at either the C-2 or C-6 position, leading to the cleavage of the pyranone's ether bond. The resulting acyclic intermediate, a trifluoromethylated 1,3,5-triketone equivalent, is often unstable and readily undergoes subsequent intramolecular reactions.

This ring-opening/cyclization cascade is a powerful synthetic strategy. For instance, when N-nucleophiles such as hydrazines, hydroxylamine, or ammonia (B1221849) are used, the acyclic intermediate can cyclize to form various new heterocyclic structures. This method provides a direct route to valuable fluorinated heterocycles that might otherwise be difficult to access. nih.gov

The reactions of 2-(trifluoromethyl)-4-pyrones are noted for their high degree of regioselectivity and chemoselectivity, which can often be controlled by the choice of reaction conditions. nih.gov The C-2 and C-6 positions of the pyranone ring are the most common sites for nucleophilic attack. The powerful electron-withdrawing nature of the adjacent CF3 group makes the C-2 position particularly electrophilic.

The outcome of the reaction is highly sensitive to factors such as solvent polarity, temperature, and pH. nih.gov This sensitivity allows for divergent syntheses, where different products can be obtained from the same pyranone starting material by simply modifying the reaction environment. For example, in reactions with phenylhydrazine, the nucleophilic amino group regioselectively attacks the C-2 and C-4 positions to yield a pyrazole (B372694) derivative. nih.gov This predictable, yet tunable, reactivity underscores the compound's utility as a synthetic intermediate.

Role as a Versatile Building Block in Complex Organic Synthesis

Due to its high reactivity and the ability to direct transformations in a selective manner, 5-Methyl-2-(trifluoromethyl)pyran-4-one and related 2-CF3-4-pyrones are considered highly valuable and versatile building blocks for constructing complex organic molecules. nih.gov The trifluoromethyl group is a key feature in many modern pharmaceuticals and agrochemicals, and these pyrones serve as readily available platforms for introducing this moiety into a wide range of molecular scaffolds. nih.gov

A significant application of 2-(trifluoromethyl)-4-pyrones is in the synthesis of fluorinated azaheterocycles—nitrogen-containing ring systems—which are of considerable interest in medicinal chemistry. nih.govnih.gov The ring-opening and subsequent recyclization pathway is particularly effective for this purpose.

Pyrazoles: The reaction of 2-CF3-4-pyrones with hydrazine (B178648) and its derivatives is a well-established method for producing trifluoromethyl-substituted pyrazoles. The reaction proceeds through a ring-opening mechanism to form an intermediate that cyclizes to the stable pyrazole ring. nih.gov

Pyridones: When reacted with ammonia under heat and pressure, these pyrones can be converted into the corresponding 4-pyridone structures. In this transformation, the ring oxygen is replaced by a nitrogen atom, yielding a trifluoromethyl-substituted pyridone. nih.gov

Triazoles: The synthesis of triazoles can also be achieved. For example, the reaction of a 2-CF3-4-pyrone with sodium azide (B81097) in a solvent like DMSO results in a ring-opening transformation that ultimately affords a trifluoromethylated triazole. nih.gov

The following table summarizes the transformation of 2-CF3-4-pyrones into various azaheterocycles.

NucleophileResulting AzaheterocycleReference
PhenylhydrazinePyrazole nih.gov
AmmoniaPyridone nih.gov
Sodium AzideTriazole nih.gov

Beyond simple monocyclic heterocycles, 2-CF3-4-pyrones are instrumental in constructing more complex fused heterocyclic systems. These reactions typically employ bifunctional nucleophiles, where one part of the nucleophile initiates the ring-opening and the second functional group participates in a subsequent cyclization to form a new, fused ring. This strategy has been used to prepare a variety of CF3-containing fused systems, including indoles, benzodiazepines, and pyrazolo[1,5-a]pyrimidines, showcasing the broad synthetic utility of these pyrone building blocks. nih.gov

Cycloaddition Reactions Involving the Conjugated Pyranone System

The conjugated π-system of the 4-pyrone ring allows it to participate in cycloaddition reactions. While 2-pyrones can act as dienes in Diels-Alder reactions, this often requires high temperatures, which can lead to subsequent decarboxylation. pkusz.edu.cn However, the electron-withdrawing trifluoromethyl group in this compound activates the pyrone system, potentially influencing its reactivity in such transformations.

Palladium-catalyzed cycloadditions involving related (E)-β-trifluoromethylated enones have been shown to produce various α-CF3-substituted oxygen-containing heterocycles. acs.org Although specific examples involving this compound as the diene or dienophile in conventional Diels-Alder reactions are not extensively detailed, its activated double bonds make it a candidate for participating in various pericyclic reactions. For instance, [3+2]-cycloaddition reactions are a known route for synthesizing 5-trifluoromethyl-1,2,4-triazoles from different precursors, highlighting a cycloaddition-based approach to heterocycle formation. mdpi.com The potential for the pyranone to engage in diverse cycloaddition pathways remains an area of synthetic interest.

1,6-Conjugate Addition/Elimination Pathways

The 5-methyl group on the this compound ring is not inherently reactive towards conjugate addition. However, it can be activated to create an extended, highly reactive conjugated system. A common strategy involves an initial enamination reaction, for instance, with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA). This transforms the methyl group into a 2-(dimethylamino)vinyl substituent, creating a vinylogous Michael acceptor. researchgate.net

This intermediate, 5-(2-(Dimethylamino)vinyl)-2-(trifluoromethyl)pyran-4-one, is then susceptible to a 1,6-conjugate addition by various nucleophiles. The nucleophile attacks the terminal carbon of the vinyl group. This addition is followed by the elimination of the dimethylamino group, which regenerates the double bond and results in a new, substituted vinyl group at the 5-position of the pyranone ring. This addition-elimination sequence provides a powerful method for introducing diverse functionalities onto the pyranone core. researchgate.net

Table 1: Examples of 1,6-Conjugate Addition/Elimination Reactions

Nucleophile Intermediate Product (Pre-Elimination) Final Product
Indole 5-(1-Indolyl-2-(dimethylamino)ethyl)-2-(trifluoromethyl)pyran-4-one 5-(1-Indolylvinyl)-2-(trifluoromethyl)pyran-4-one
Pyrrole 5-(1-Pyrrolyl-2-(dimethylamino)ethyl)-2-(trifluoromethyl)pyran-4-one 5-(1-Pyrrolylvinyl)-2-(trifluoromethyl)pyran-4-one

1,3-Dipolar Cycloaddition/Elimination Pathways

The same activated intermediate, 5-(2-(Dimethylamino)vinyl)-2-(trifluoromethyl)pyran-4-one, can also participate in 1,3-dipolar cycloaddition reactions. researchgate.net In this pathway, the exocyclic double bond of the vinylamino group acts as the dipolarophile, reacting with various 1,3-dipoles.

The reaction proceeds as a [3+2] cycloaddition, where the 1,3-dipole adds across the double bond to form a five-membered heterocyclic ring attached to the pyranone core. This initial cycloadduct is often unstable and undergoes a subsequent elimination of the dimethylamino group. This elimination step rearomatizes the newly formed heterocyclic ring, leading to a stable, heterocycle-substituted pyranone. This strategy allows for the synthesis of complex biheterocyclic structures. researchgate.net

Table 2: Examples of 1,3-Dipolar Cycloaddition/Elimination Reactions

1,3-Dipole Intermediate Cycloadduct Final Product
Nitrile Oxide (Ar-C≡N⁺-O⁻) Dihydroisoxazole intermediate 5-(Isoxazol-5-yl)-2-(trifluoromethyl)pyran-4-one
Nitrone (Ar-CH=N⁺(Me)-O⁻) Dihydroisoxazolidine intermediate 5-(Isoxazolin-5-yl)-2-(trifluoromethyl)pyran-4-one

Advanced Spectroscopic and Structural Characterization of 5 Methyl 2 Trifluoromethyl Pyran 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For 5-Methyl-2-(trifluoromethyl)pyran-4-one, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

The ¹H NMR spectrum is expected to be relatively simple, showing distinct signals for the methyl and ring protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl and trifluoromethyl groups.

Methyl Protons (-CH₃): The protons of the methyl group at the C5 position are anticipated to appear as a singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm. libretexts.org This region is characteristic of methyl groups attached to a double bond.

Ring Proton (H6): The presence and chemical shift of a proton at C6 would depend on the specific isomer, but for this compound, this position is unsubstituted.

Predicted ¹H NMR Chemical Shifts for this compound
ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
5-CH₃2.0 - 2.5Singlet (s)
H36.0 - 6.5Singlet (s)

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Due to the diverse electronic environments, each carbon atom is expected to give a distinct signal.

Carbonyl Carbon (C4): The carbonyl carbon (C4) is the most deshielded carbon in the molecule and is expected to resonate in the far downfield region, typically between δ 170-180 ppm. pressbooks.pub

Olefinic Carbons (C2, C3, C5, C6): The sp² hybridized carbons of the pyranone ring will appear in the olefinic region. C2, being attached to the highly electronegative trifluoromethyl group and an oxygen atom, will be significantly deshielded, with a predicted chemical shift in the range of δ 150-160 ppm. C6 will also be downfield due to the adjacent oxygen, likely around δ 160-165 ppm. The C5 carbon, bearing the methyl group, is expected around δ 115-125 ppm, while the C3 carbon is predicted to be in a similar region, around δ 110-120 ppm.

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. Its chemical shift is expected in the range of δ 115-125 ppm. pressbooks.pub

Methyl Carbon (-CH₃): The methyl carbon at C5 will be the most shielded carbon, resonating in the upfield region, typically around δ 15-25 ppm. pressbooks.pub

Predicted ¹³C NMR Chemical Shifts for this compound
CarbonPredicted Chemical Shift (δ, ppm)Expected Multiplicity (in ¹³C-{¹H} coupled spectrum)
C2150 - 160Quartet (q)
C3110 - 120Doublet (d)
C4170 - 180Singlet (s)
C5115 - 125Singlet (s)
C6160 - 165Singlet (s)
-CF₃115 - 125Quartet (q)
5-CH₃15 - 25Quartet (q)

¹⁹F NMR is a highly sensitive technique for detecting fluorine-containing compounds. The trifluoromethyl group in this compound will give a single, sharp resonance in the ¹⁹F NMR spectrum. The chemical shift of the CF₃ group is influenced by its electronic environment. Being attached to a carbonyl-conjugated system, the trifluoromethyl group is expected to have a chemical shift in the range of δ -60 to -70 ppm (relative to CFCl₃). nih.govalfa-chemistry.com This characteristic signal provides unambiguous confirmation of the presence of the trifluoromethyl moiety.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the pyranone ring, typically appearing in the region of 1650-1700 cm⁻¹. libretexts.org Other significant absorptions would include C=C stretching vibrations of the pyranone ring (around 1600-1650 cm⁻¹ and 1550-1580 cm⁻¹), C-O stretching vibrations (around 1200-1300 cm⁻¹), and strong C-F stretching vibrations characteristic of the trifluoromethyl group, which typically appear in the 1100-1350 cm⁻¹ region. rsc.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. For a molecule to be Raman active, there must be a change in polarizability during the vibration. doitpoms.ac.uk The symmetric stretching vibrations of the C=C bonds in the pyranone ring are expected to show strong Raman scattering. The C=O stretch should also be visible, although it may be weaker than in the IR spectrum. The symmetric C-F stretching mode of the trifluoromethyl group would also be a characteristic Raman band.

Predicted Vibrational Frequencies for this compound
Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
C=O Stretch1650 - 17001650 - 1700Strong (IR), Medium (Raman)
C=C Stretch1600 - 1650, 1550 - 15801600 - 1650, 1550 - 1580Medium-Strong
C-F Stretch1100 - 13501100 - 1350Strong (IR), Medium (Raman)
C-O Stretch1200 - 13001200 - 1300Medium

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺.

The fragmentation of pyran-4-ones typically involves the loss of CO (28 Da) and the substituent groups. ncsu.edu For this compound, key fragmentation pathways would likely include:

Loss of CO: A fragment ion corresponding to [M-28]⁺ resulting from the elimination of a carbon monoxide molecule is a characteristic fragmentation for pyranones.

Loss of CF₃: Cleavage of the C-CF₃ bond would lead to a significant fragment at [M-69]⁺. The stability of the resulting pyranone cation would make this a favorable fragmentation.

Loss of CH₃: Loss of the methyl group from the C5 position would result in a fragment at [M-15]⁺.

The relative abundance of these fragment ions would provide further insight into the stability of the different parts of the molecule.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Based on the structures of similar pyranone derivatives, the pyranone ring of this compound is expected to be largely planar. The trifluoromethyl and methyl groups will be attached to this planar ring.

Computational and Theoretical Investigations of 5 Methyl 2 Trifluoromethyl Pyran 4 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules, such as their geometry, vibrational frequencies, and electronic distribution, which are fundamental to understanding their reactivity. nih.govnih.gov

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized structure represents the most stable conformation of the molecule. For 5-Methyl-2-(trifluoromethyl)pyran-4-one, DFT calculations, often using a basis set like B3LYP/6-311+G**, are employed to determine its lowest energy structure. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterBond/AngleCalculated Value
Bond Lengths C=O1.22 Å
C-O (ring)1.36 Å
C=C1.35 Å
C-CF31.49 Å
Bond Angles O-C=O121.5°
C-O-C118.0°
F-C-F107.5°

Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT calculation outputs.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.orgmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net

A large HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more likely to be reactive. malayajournal.org For this compound, DFT calculations can map the electron density of these orbitals and compute their energy levels, providing insight into which parts of the molecule are most likely to participate in electrophilic or nucleophilic attacks. The trifluoromethyl group, being a strong electron-withdrawing group, is expected to significantly influence the energies of these orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy -6.95
LUMO Energy -2.81
HOMO-LUMO Gap (ΔE) 4.14

Note: The data in this table is hypothetical and illustrative of values obtained from FMO analysis.

DFT calculations are a reliable method for predicting the vibrational spectra (infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies can be obtained. These theoretical frequencies can be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to confirm the molecular structure and aid in the assignment of spectral bands.

For this compound, key vibrational modes would include the C=O stretching of the ketone, C-O-C stretching of the pyran ring, C=C double bond stretching, and the characteristic symmetric and asymmetric stretches of the C-F bonds in the trifluoromethyl group.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupModeCalculated Wavenumber (cm⁻¹)
C=O Stretching1680
C=C Stretching1610
C-F Symmetric Stretch1155
C-F Asymmetric Stretch1320
C-O-C Asymmetric Stretch1250

Note: The data in this table is hypothetical, representing typical outputs for spectroscopic predictions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. researchgate.net An MD simulation provides detailed information on the conformational changes, stability, and intermolecular interactions of a molecule in a defined environment, such as in an aqueous solution. semanticscholar.org

For this compound, an MD simulation would typically place the molecule in a simulated box of water molecules and apply a force field (e.g., OPLS, AMBER) to govern the interactions between atoms. nih.gov Over a simulation time of nanoseconds, the trajectory of the molecule is tracked. Key metrics such as the Root Mean Square Deviation (RMSD) are analyzed to assess the stability of the molecule's conformation. Such simulations are invaluable for understanding how the compound behaves in a biological context, revealing its flexibility and interactions with its surrounding environment. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. jbcpm.comnih.gov These studies are fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

In a docking study involving this compound, the compound would be treated as a flexible ligand, and its potential binding modes within the active site of a target protein would be explored. The results are ranked based on a scoring function, which estimates the binding affinity.

The primary output of a molecular docking simulation is the binding energy, which quantifies the strength of the interaction between the ligand and its target. nih.gov Binding energy is typically expressed in kcal/mol, with lower (more negative) values indicating a more stable and favorable interaction. jbcpm.com These calculations consider various forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. rjptonline.org By identifying the key amino acid residues involved in the binding, docking studies can elucidate the structural basis for the ligand's activity and guide further optimization.

Table 4: Example Molecular Docking Results for this compound with a Protein Target (e.g., Cyclin-Dependent Kinase 2)

ParameterValue / Description
Binding Energy (kcal/mol) -8.2
Key Interacting Residues Leu83, Gln131, Asp86
Types of Interactions Hydrogen bond with Gln131; Hydrophobic interactions with Leu83

Note: The data in this table is hypothetical and for illustrative purposes only.

Interaction Pattern Analysis with Protein Active Sites

Computational docking and molecular dynamics simulations are pivotal in predicting how this compound may interact with the active sites of various proteins. The analysis of its interaction patterns is based on the functional groups present in the molecule: the pyran-4-one ring, the methyl group, and the trifluoromethyl group.

The pyran-4-one moiety is a key player in forming specific interactions. The carbonyl oxygen at the C4 position is a primary hydrogen bond acceptor, capable of forming strong hydrogen bonds with donor residues in a protein's active site, such as the backbone N-H of amino acids or the side chains of residues like arginine, histidine, and lysine. The ether oxygen within the pyran ring can also act as a weaker hydrogen bond acceptor.

The trifluoromethyl (-CF3) group significantly influences the binding affinity and interaction profile. Due to the high electronegativity of fluorine atoms, the -CF3 group is a potent hydrogen bond acceptor. More importantly, it can participate in multipolar interactions, particularly with backbone carbonyl groups of proteins. These C-F···C=O interactions, though weaker than traditional hydrogen bonds, can substantially contribute to the binding affinity of a ligand. The -CF3 group can also form favorable contacts with hydrophobic pockets within an active site.

The methyl group at the C5 position primarily contributes to the binding through hydrophobic and van der Waals interactions. It can fit into small hydrophobic pockets within the active site, displacing water molecules and contributing favorably to the binding entropy. Depending on the specific topology of the active site, other interactions such as C-H···O or C-H···π interactions may also occur.

A summary of the potential interactions is presented in the table below.

Molecular MoietyPotential Interaction TypeInteracting Protein Residues (Examples)
Carbonyl Oxygen (C4=O) Hydrogen Bond AcceptorArginine, Histidine, Lysine, Serine, Backbone N-H
Ring Ether Oxygen Hydrogen Bond Acceptor (weak)Polar amino acid side chains
Trifluoromethyl Group (-CF3) Hydrogen Bond Acceptor, Multipolar InteractionsBackbone C=O, Polar amino acid side chains
Methyl Group (-CH3) Hydrophobic, Van der Waals, C-H···O, C-H···πAlanine, Valine, Leucine, Isoleucine, Phenylalanine
Pyran Ring π-π Stacking, π-cationPhenylalanine, Tyrosine, Tryptophan, Histidine, Arginine

This table represents potential interactions based on the chemical structure of the compound.

Analysis of Molecular Electrostatic Potential (MEP) and Global Chemical Reactivity Descriptors

Computational methods such as Density Functional Theory (DFT) are employed to understand the electronic structure and reactivity of this compound. This involves mapping the Molecular Electrostatic Potential (MEP) and calculating global chemical reactivity descriptors. ajchem-a.com

The MEP surface provides a visual representation of the charge distribution on the molecule, indicating regions that are prone to electrophilic and nucleophilic attack. mdpi.comresearchgate.net For this compound, the MEP map would reveal regions of negative electrostatic potential (typically colored in shades of red and yellow) and positive electrostatic potential (colored in shades of blue). The most negative potential is expected to be concentrated around the carbonyl oxygen and the fluorine atoms of the trifluoromethyl group, identifying these as the primary sites for electrophilic attack and for forming interactions with electropositive centers in a receptor. researchgate.net Conversely, regions of positive potential are anticipated around the hydrogen atoms, indicating susceptibility to nucleophilic attack.

Global chemical reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. These are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Potential (μ): The escaping tendency of electrons (μ = -(I+A)/2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2). A larger HOMO-LUMO gap implies greater hardness and lower reactivity.

Electrophilicity Index (ω): The ability of a molecule to accept electrons (ω = μ²/2η).

The table below defines these descriptors and the formulas used for their calculation.

DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released upon gaining an electron.
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Electron escaping tendency; indicates the direction of charge transfer.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Resistance to deformation of electron cloud; measure of stability.
Electrophilicity Index (ω) ω = μ² / (2η)Propensity of a species to accept electrons.
Softness (S) S = 1 / (2η)Reciprocal of hardness; indicates higher reactivity.

This table outlines the theoretical basis for calculating reactivity descriptors. Specific values for this compound require dedicated DFT calculations.

Investigation of Thermodynamic Properties

Computational chemistry allows for the prediction of various thermodynamic properties of this compound, providing insights into its stability and behavior under different temperature conditions. These properties are typically calculated using statistical thermodynamics based on vibrational frequencies obtained from DFT calculations.

The key thermodynamic properties investigated include:

Standard Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard Gibbs Free Energy of Formation (ΔGf°): The change in Gibbs free energy for the formation of the compound, indicating the spontaneity of its formation. A negative value suggests a spontaneous process.

Standard Entropy (S°): A measure of the randomness or disorder of the molecule. It is influenced by the molecule's mass, structure, and vibrational modes.

Heat Capacity (Cv or Cp): The amount of heat required to raise the temperature of the substance by one degree. This property is temperature-dependent and can be calculated from the vibrational, translational, and rotational contributions.

The presence of the methyl and trifluoromethyl substituents on the pyranone ring influences these properties. For instance, the larger mass and greater number of vibrational modes of the trifluoromethyl group compared to a hydrogen atom would lead to a higher standard entropy. These computational predictions are valuable for understanding the compound's stability, reactivity, and potential behavior in various chemical environments.

The table below summarizes the key thermodynamic properties and their significance.

Thermodynamic PropertySymbolSignificance
Standard Enthalpy of Formation ΔHf°Indicates the stability of the compound relative to its constituent elements.
Standard Gibbs Free Energy of Formation ΔGf°Determines the spontaneity of the compound's formation under standard conditions.
Standard Entropy Measures the molecular disorder or randomness.
Heat Capacity at Constant Pressure CpQuantifies the amount of heat required to increase the temperature of the compound.

This table describes important thermodynamic parameters. Their specific values for this compound would be determined through quantum chemical calculations.

Structure Activity Relationship Sar Studies of Trifluoromethylated Pyran 4 One Derivatives

Influence of the Trifluoromethyl Group on Molecular Lipophilicity and Electronic Properties

The trifluoromethyl (CF₃) group is a key substituent in medicinal chemistry due to its unique electronic properties and its impact on molecular lipophilicity. mdpi.com When incorporated into the pyran-4-one scaffold, the CF₃ group exerts a strong electron-withdrawing effect, which can significantly influence the reactivity and interaction of the molecule with biological targets. mdpi.com This property stems from the high electronegativity of the fluorine atoms. mdpi.com

The presence of a trifluoromethyl group generally increases the lipophilicity of a molecule, a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comnih.gov Enhanced lipophilicity can facilitate the molecule's ability to cross cell membranes, thereby improving its bioavailability. mdpi.com The C-F bond is more lipophilic than a C-H bond, contributing to this effect. nih.gov Studies on various fluorinated compounds have consistently shown that the addition of CF₃ groups leads to higher log P values, a measure of lipophilicity. nih.gov This increased lipophilicity can also enhance hydrophobic interactions with biological targets, potentially increasing the binding affinity and selectivity of the compound. mdpi.com

Table 1: Physicochemical Properties of Trifluoromethyl and Methyl Groups
PropertyTrifluoromethyl Group (-CF₃)Methyl Group (-CH₃)Reference
Electronic EffectStrongly electron-withdrawingWeakly electron-donating mdpi.com
Lipophilicity (Hansch parameter, π)+0.88+0.56 mdpi.com
Van der Waals Volume (ų)39.822.4 nih.gov
Electronegativity (Pauling Scale of Fluorine)3.98N/A (Hydrogen: 2.20) mdpi.com

Positional Effects of the Methyl Group on the Pyranone Scaffold

The position of a methyl group on the pyranone scaffold can have a profound impact on the biological activity of the molecule. The placement of the methyl group can influence the compound's steric profile, electronic distribution, and metabolic stability. For instance, in various heterocyclic compounds, the location of substituents is a critical determinant of their inhibitory activity. nih.gov

In the case of 5-Methyl-2-(trifluoromethyl)pyran-4-one, the methyl group is at the C5 position. This specific placement can affect how the molecule fits into the binding site of a biological target. Depending on the topology of the receptor pocket, a methyl group at C5 could either establish favorable van der Waals interactions, enhancing binding affinity, or cause steric hindrance, which would decrease activity. Studies on other heterocyclic systems, such as pyranopyrimidines, have shown that substituents at certain positions are preferred for potent biological activity. nih.gov For example, N-methylation at specific positions in norbelladine (B1215549) derivatives was found to enhance their inhibitory activity against butyrylcholinesterase (BuChE), while methylation at other positions led to decreased activity. mdpi.com This highlights the importance of the precise positioning of alkyl groups for optimal biological interactions. mdpi.com

Systematic Investigation of Substituent Effects on Pyran-4-one Biological Activity

Systematic investigations into how different substituents on the pyran-4-one ring affect its biological activity have revealed several key trends. The nature, size, and position of these substituents can modulate activities ranging from antimicrobial to anticancer. bohrium.comresearchgate.net

For example, studies on 3-hydroxy-6-methyl-4H-pyran-4-one derivatives have shown that the introduction of different substituents at the C2 position significantly impacts their efficacy as inhibitors of Pseudomonas aeruginosa biofilms. researchgate.net Similarly, research on other pyran derivatives has demonstrated that electron-donating groups like methoxy (B1213986) and hydroxy at certain positions on an attached phenyl ring can enhance antibacterial properties. nih.gov The antioxidant activity of pyran-4-one derivatives can also be modulated by substituents; for instance, the protection of hydroxyl groups can influence their radical scavenging capabilities. nih.gov These findings underscore the principle that a systematic variation of substituents is a crucial strategy for optimizing the biological activity of the pyran-4-one core.

Table 2: Effect of Substituents on the Biological Activity of Pyran-4-one Derivatives
Pyran-4-one Derivative ClassSubstituent ModificationObserved Effect on Biological ActivityReference
3-Hydroxy-6-methyl-4H-pyran-4-onesVaried substituents at C2 positionModulation of anti-biofilm activity against P. aeruginosa researchgate.net
PyranopyrimidinesMethoxy and methyl groups on phenyl ringEnhanced antibacterial and antifungal activities nih.gov
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-oneProtection of hydroxyl groupsInfluence on antioxidant effectiveness nih.gov

Correlation between Structural Features and In Vitro Mechanistic Pathways

The structural features of pyran-4-one derivatives are intrinsically linked to their in vitro mechanistic pathways. The arrangement of functional groups on the pyranone scaffold dictates how these molecules interact with cellular components to elicit a biological response. For instance, certain pyran derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways. researchgate.net

One study revealed that a pyran derivative inhibited the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. researchgate.net Further investigation into its mechanism showed that the compound suppressed the phosphorylation of JNK and ERK, which are components of the mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.net Similarly, iridoids, which contain a cyclopenta[c]pyran scaffold, are known to modulate inflammatory pathways such as nuclear factor kappa B (NF-κB) and MAPK. mdpi.com These findings suggest that the pyran-4-one core can serve as a scaffold for molecules that target specific nodes in cellular signaling cascades, and that the nature and position of substituents are critical for determining which pathways are affected.

Design Principles for Modulating Molecular Recognition and Biological Interactions

The design of bioactive pyran-4-one derivatives is guided by fundamental principles of molecular recognition, which involves specific interactions between a molecule (the ligand) and its biological target (the receptor). fiveable.me These interactions are governed by a combination of forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov

Key design strategies for modulating the biological interactions of pyran-4-one derivatives include:

Structure-Based Design: This approach utilizes the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site, maximizing favorable interactions.

Pharmacophore Modeling: By identifying the essential structural features (pharmacophore) required for biological activity, new derivatives can be designed that retain these features while having improved properties. The bicyclic cyclopenta[c]pyran skeleton, for example, serves as a key pharmacophore for the biological activities of iridoids. mdpi.com

Bioisosteric Replacement: This involves substituting one functional group with another that has similar physical or chemical properties. The replacement of a methyl group with a trifluoromethyl group is a common example, often used to improve metabolic stability or binding affinity. nih.gov

By systematically applying these principles, medicinal chemists can rationally design novel pyran-4-one derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The goal is to optimize the complementarity in shape, size, and charge distribution between the pyran-4-one derivative and its biological target, thereby fine-tuning its therapeutic effects. fiveable.me

Applications in Advanced Organic Synthesis

Precursors for Advanced Fluorinated Heterocycles

One of the most significant applications of 2-CF3-4-pyrones is their role as precursors in the synthesis of other fluorinated heterocyclic systems. researchgate.net The pyranone ring can be readily transformed into different carbo- and heterocyclic structures by reacting with various nucleophiles. These reactions often proceed with high regioselectivity, allowing for the controlled synthesis of specific isomers. researchgate.netnih.gov This reactivity is pivotal for accessing novel compounds that are otherwise difficult to synthesize.

For instance, the reaction of 2-CF3-4-pyrones with N-nucleophiles can lead to the formation of a wide range of important trifluoromethylated heterocycles. researchgate.net These transformations typically involve a nucleophilic attack on the pyranone ring, followed by ring-opening and subsequent recyclization to form a new heterocyclic system. This strategy has been successfully employed to synthesize pyridin-4-ones, pyrazoles, diazepines, and benzo[b] researchgate.netresearchgate.netoxazin-2-ones, among others. researchgate.net

Table 1: Heterocycles Synthesized from 2-CF3-4-Pyrone Precursors researchgate.net
Reactant ClassResulting HeterocycleSignificance
Ammonia (B1221849) / Primary Amines4(1H)-Pyridin-4-oneCore structure in many bioactive compounds.
HydrazinesPyrazole (B372694)Key scaffold in pharmaceuticals and agrochemicals.
o-PhenylenediaminesDiazepineFound in a variety of CNS-active drugs.
o-AminophenolsBenzo[b] researchgate.netresearchgate.netoxazin-2-oneScaffold with diverse biological activities.
PhenylhydrazidesOxindoleImportant structural motif in medicinal chemistry.

The concept of divergent synthesis, where multiple distinct products are generated from a single starting material through controlled reaction pathways, is a powerful strategy in modern chemistry. While many studies focus on the divergent synthesis of trifluoromethylated pyrans acs.orgacs.org, the 2-CF3-4-pyrone core itself is an excellent platform for divergent reactions from which a variety of complex fluorinated compounds can be accessed. researchgate.net By carefully selecting the nucleophile and reaction conditions (such as the solvent), the reaction pathway can be directed to yield different heterocyclic products regioselectively. researchgate.net This solvent-sensitive reactivity underscores the utility of these pyrones as advanced building blocks for creating molecular diversity. researchgate.netcedia.edu.ec For example, reactions with dinucleophiles can be guided to form different fused or spirocyclic systems, highlighting the divergent potential of this scaffold.

Synthesis of Conjugated Pyran Derivatives and Fluorophores

The methyl group at the 5-position of the pyranone ring offers a site for functionalization to create extended π-conjugated systems, which are of great interest for their photophysical properties and potential applications as fluorophores. nih.govresearchgate.net A common strategy involves the enamination of the active methyl group using reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.govmdpi.com

This reaction converts the methyl group into a (dimethylamino)vinyl substituent, extending the conjugation of the pyrone system. nih.gov While this reaction can be challenging for trifluoromethyl-substituted pyrones due to the high CH-acidity and potential for side reactions, optimizing conditions, such as lowering the temperature, can improve yields. nih.gov The resulting enamino-substituted 4-pyrones are highly reactive intermediates that can be further modified. nih.gov Substitution of the dimethylamino group with other nucleophiles allows for the synthesis of a variety of conjugated structures, including novel merocyanine (B1260669) dyes. nih.gov These conjugated pyran derivatives often exhibit interesting photophysical properties, such as large Stokes shifts and solvatochromism, making them promising candidates for the development of new fluorophores. nih.gov

Building Blocks for Diverse Molecular Architectures

The 2-CF3-4-pyrone scaffold is a synthetically available and versatile building block for constructing a wide range of trifluoromethylated organic compounds. researchgate.netmdpi.commdpi.com Its utility stems from the multiple reactive sites on the pyranone ring, which can be selectively targeted to build molecular complexity. The trifluoromethyl group not only imparts unique properties to the final molecule but also activates the ring towards nucleophilic attack, facilitating transformations that are not possible with non-fluorinated analogs. researchgate.net This allows chemists to use 5-Methyl-2-(trifluoromethyl)pyran-4-one as a foundational piece to construct larger, more complex molecular architectures with precisely placed functional groups. researchgate.net

The 4-pyran-4-one core is a recognized scaffold in medicinal chemistry, appearing in numerous bioactive natural products and synthetic compounds. nih.govresearchgate.netnih.govnih.gov The incorporation of a trifluoromethyl group is also a well-established strategy in drug design to enhance properties such as metabolic stability, binding affinity, and bioavailability. researchgate.netmdpi.combohrium.comnih.govmdpi.comresearchgate.net Therefore, this compound represents an ideal starting point for the construction of novel pharmacophore hybrids.

By combining the established biological relevance of the pyranone ring with the beneficial properties of the CF3 group, this building block can be used to design and synthesize new potential therapeutic agents. mdpi.com For example, the pyranone scaffold can be functionalized and elaborated to mimic the core structures of known inhibitors or to interact with specific biological targets. nih.gov The ability to convert the pyranone ring into other biologically important heterocycles, such as pyridines and pyrazoles, further expands its utility in creating hybrid molecules that merge different pharmacophoric elements into a single, diverse molecular architecture. researchgate.netnih.gov

Mechanistic Biological Activity Investigations of Trifluoromethylated Pyran 4 One Derivatives

Enzyme Inhibition Studies and Molecular Mechanisms of Action

The biological activity of many therapeutic agents can be traced to their ability to inhibit specific enzymes, thereby disrupting critical cellular pathways. Trifluoromethylated pyran-4-one derivatives have been investigated for their potential as enzyme inhibitors, with studies pointing towards distinct molecular mechanisms of action.

DNA Gyrase Inhibition Mechanisms

DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA and manages DNA topology during replication and transcription. researchgate.net This makes it a validated and attractive target for antibacterial agents. researchgate.net While direct studies on 5-Methyl-2-(trifluoromethyl)pyran-4-one are not extensively detailed in publicly available literature, research on closely related pyran-4-one derivatives provides significant insights into a probable mechanism of action.

Studies on a series of 3-hydroxy-6-methyl-4H-pyran-4-one derivatives, which share the core scaffold, have demonstrated inhibitory activity against DNA gyrase. researchgate.net These investigations revealed that certain Mannich base derivatives of 5-hydroxy-2-methyl-4H-pyran-4-one could inhibit the supercoiling activity of E. coli DNA gyrase. Molecular docking studies further supported these findings, suggesting that these pyran-4-one compounds can bind to the ATP-binding site of the DNA gyrase B subunit (GyrB). researchgate.net This binding prevents ATP from fueling the enzyme's catalytic cycle, leading to the cessation of DNA supercoiling and ultimately bacterial cell death. The trifluoromethyl group, with its strong electron-withdrawing nature, could potentially enhance the binding affinity of the pyran-one scaffold to the enzyme's active site. researchgate.net

Inhibition of Other Biological Pathways

Beyond DNA gyrase, the pyran-4-one scaffold has been implicated in the modulation of other significant biological pathways. For instance, certain pyranone derivatives isolated from endophytic fungi have demonstrated cytotoxic activities against human cancer cell lines, such as the acute promyeloid leukemia cell line (HL-60). frontiersin.org A synthetic anthracenone (B14071504) 4-pyranone derivative functionalized with a trifluoromethyl group also showed potent growth inhibition of a human neuroblastoma cell line (BE2-C). nih.gov

Furthermore, some pyran derivatives have been shown to modulate the transcriptional activity of nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. researchgate.net Inhibition of the NF-κB pathway is a key target for anti-inflammatory and anticancer therapies. While the precise mechanisms for trifluoromethylated pyran-4-ones remain an area for further research, these findings indicate that the core structure is versatile and could potentially interfere with multiple signaling and metabolic pathways in both microbial and mammalian cells.

In Vitro Studies on Microbial Strains and Mechanistic Insights

In vitro studies are crucial for determining the antimicrobial spectrum and elucidating the mechanisms by which compounds exert their effects on microbial cells. Trifluoromethylated pyran-4-one derivatives have been evaluated against a range of microbial strains, with investigations pointing to several potential modes of action.

Investigating Antifungal Mechanisms (e.g., Cell Membrane Disruption)

The fungal cell membrane, which contains ergosterol (B1671047) as a key component, is a primary target for many antifungal drugs. acs.org Disruption of this membrane's integrity or inhibition of ergosterol synthesis can lead to cell leakage and death. acs.org While direct mechanistic studies on this compound are limited, research on other trifluoromethylated heterocyclic compounds provides a plausible model. For example, studies on certain 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have shown that their antifungal activity against Gibberella zeae may stem from the disruption of the cell membrane of the mycelium, leading to inhibited growth. researchgate.net The presence of the trifluoromethyl group is often correlated with enhanced potency and improved pharmacokinetic properties in antimicrobial agents. nih.gov It is hypothesized that the lipophilic nature of the -CF3 group facilitates the compound's interaction with and penetration of the lipid-rich fungal cell membrane, leading to its disruption. mdpi.com

Exploration of Antibacterial Properties

The pyran-4-one nucleus is a common feature in compounds exhibiting a broad spectrum of antibacterial activities. researchgate.netresearchgate.net The incorporation of a trifluoromethyl group can further enhance this activity. nih.gov Mechanistic insights from related trifluoromethylated compounds suggest that, similar to their antifungal action, a key mechanism of antibacterial activity could be the disruption of the bacterial cell membrane.

For instance, studies on certain 2-(pyrazol-4-yl)-1,3,4-oxadiazole derivatives suggest that their antibacterial mechanism involves compromising the cell membranes of phytopathogenic bacteria. This action leads to the leakage of intracellular components and ultimately results in bacterial cell death. researchgate.net Given the structural similarities and the known physicochemical properties imparted by the trifluoromethyl group, it is plausible that this compound derivatives may exert their antibacterial effects through a similar membrane-disrupting mechanism.

Studies on Antimycobacterial Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the discovery of novel therapeutic agents. researchgate.net The pyran-4-one scaffold has emerged as a promising starting point for the development of new antimycobacterial drugs. researchgate.net

As discussed previously (Section 8.1.1), a key mechanism for the antimycobacterial activity of pyran-4-one derivatives is the inhibition of DNA gyrase. researchgate.net A study of various 3-hydroxy-6-methyl-4H-pyran-4-one derivatives tested against M. tuberculosis H37Rv revealed significant activity, with some compounds showing promising Minimum Inhibitory Concentration (MIC) values. researchgate.net The table below summarizes the antimycobacterial activity of selected 4-substituted piperazine (B1678402) derivatives of 3-hydroxy-6-methyl-4H-pyran-4-one.

Compound Substituent on Piperazine Ring MIC (µg/mL) against M. tuberculosis H37Rv
1 2-Methoxyphenyl 4
2 2-Ethoxyphenyl 8
3 2-Fluorophenyl 8
4 2-Chlorophenyl 8
5 3-Chlorophenyl 8
6 4-Chlorophenyl 8
7 2,3-Dichlorophenyl 8
8 3-Trifluoromethylphenyl 8
9 2-Pyrimidinyl 16
Isoniazid (Control) N/A 0.06
Ethambutol (Control) N/A 1.56

Data derived from studies on 3-hydroxy-6-methyl-4H-pyran-4-one derivatives. researchgate.net

These findings strongly suggest that the pyran-4-one core is effective against M. tuberculosis, likely through the inhibition of DNA gyrase. The introduction of a trifluoromethyl group, as seen in compound 8 , maintains this activity, underscoring the potential of compounds like this compound as leads for novel antimycobacterial agents.

Modulation of Cellular Processes and Phenotypic Responses

Trifluoromethylated pyran-4-one derivatives represent a class of compounds with significant potential for modulating complex cellular signaling pathways. The incorporation of a trifluoromethyl group can enhance the biological activity of a molecule, a principle that has been observed in various contexts, including the development of quorum sensing inhibitors. rsc.org The pyranone core, meanwhile, is a scaffold found in numerous biologically active compounds. nih.gov

Impact on Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation. frontiersin.org Interrupting this system is a promising anti-virulence strategy that may not drive the development of resistance. rsc.orgnih.gov

Research into pyrone-derived ligands has identified them as potential QS inhibitors. A study focused on designing and synthesizing novel 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives demonstrated their ability to function as QS inhibitors in Pseudomonas aeruginosa. nih.gov These compounds were developed to inhibit the binding of the native signaling molecule, N-(3-oxododecanoyl)homoserine lactone (OdDHL), to its receptor, LasR. nih.gov The most effective analog developed in this study showed potent in vitro activity, significantly inhibiting biofilm formation and down-regulating the expression of genes associated with the OdDHL/LasR QS system by 35-67%. nih.gov

The mechanism of such inhibitors involves competing with the natural signaling molecules for the binding site on transcriptional regulator proteins like LasR. researchgate.net By occupying this site, the synthetic pyranone derivative can prevent the activation of the receptor, thereby blocking the downstream signaling cascade that controls the expression of virulence factors and biofilm-related genes. nih.govresearchgate.net The inclusion of a trifluoromethyl group on the pyran-4-one scaffold could potentially enhance this inhibitory activity through favorable conformational effects that pre-organize the molecule for receptor binding. rsc.org

Table 1. Effects of a Potent 4-(alkyloxy)-6-methyl-2H-pyran-2-one Derivative on P. aeruginosa Quorum Sensing Systems. nih.gov
TargetObserved EffectMechanism of Action
Biofilm FormationStrong InhibitionDisruption of the LasR-mediated QS pathway required for biofilm maturation.
QS-Associated GenesDown-regulation by 35-67%Antagonistic binding to the LasR transcriptional regulator, preventing gene activation.
LasR Receptor BindingCompetitive InhibitionThe pyrone derivative occupies the same binding site as the natural ligand (OdDHL).

Influence on NF-κB Transcriptional Activity

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of genes involved in inflammation, immune responses, and cell survival. nih.govnih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a signaling cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (most commonly p65/p50), allowing it to translocate into the nucleus, bind to DNA, and initiate the transcription of target genes, including those for inflammatory cytokines like TNF-α and IL-6. nih.govnih.gov

The inhibition of the NF-κB pathway is a key target for anti-inflammatory therapies. mdpi.com Small molecules can interfere with this pathway at several key steps. Mechanistic studies on potent anti-inflammatory agents have shown that they can suppress NF-κB activation by inhibiting the phosphorylation of both IκBα and the p65 subunit of NF-κB. nih.gov This action prevents the degradation of IκBα and blocks the nuclear translocation of p65. nih.gov

A trifluoromethylated pyran-4-one derivative could potentially exert anti-inflammatory effects by targeting this pathway. By inhibiting the upstream kinases responsible for phosphorylation, such a compound would prevent the activation and nuclear entry of NF-κB. Consequently, the expression of NF-κB target genes, such as TNF-α and IL-6, would be significantly reduced, leading to a dampening of the inflammatory response. nih.gov

Table 2. Key Mechanistic Steps in NF-κB Pathway Inhibition by a Model Small Molecule Inhibitor. nih.gov
Molecular EventEffect of InhibitorConsequence
Phosphorylation of IκBαSuppressedIκBα is not degraded; NF-κB remains sequestered in the cytoplasm.
Phosphorylation of p65SuppressedActivation of the p65 subunit is prevented.
Nuclear Translocation of p65/p50InhibitedNF-κB cannot reach its DNA targets in the nucleus.
Expression of TNF-α and IL-6Significantly DecreasedReduced production of key pro-inflammatory cytokines.

Q & A

Q. What are the standard synthetic routes for 5-Methyl-2-(trifluoromethyl)pyran-4-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of β-keto esters or lactonization of substituted dihydroxyacetone derivatives. For example, a modified route using Zn/HCl reduction (as seen in similar pyran-4-one derivatives) can optimize yields by controlling reaction time and temperature. Acid catalysts (e.g., CF3COOH) and silane reducing agents (e.g., triethylsilane) may enhance regioselectivity for the trifluoromethyl group . Solvent systems like dioxane/water (1:1) under reflux improve homogeneity and reaction efficiency.

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

  • <sup>1</sup>H and <sup>19</sup>F NMR : Critical for identifying proton environments (e.g., methyl groups at δ 2.1–2.3 ppm) and trifluoromethyl signals (δ -60 to -70 ppm).
  • IR Spectroscopy : Confirms lactone carbonyl stretches (~1740 cm<sup>-1</sup>) and C-F vibrations (1100–1200 cm<sup>-1</sup>).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 208.058) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry for solid-state confirmation .

Q. What in vitro assays are suitable for initial screening of the compound's biological activity?

  • Cytotoxicity Assays : Use HepG2 or MCF-7 cell lines to evaluate anti-cancer potential via MTT or resazurin-based viability tests.
  • Enzyme Inhibition Studies : Test interactions with kinases or proteases using fluorogenic substrates.
  • Calcium Flux Assays : Monitor Ca<sup>2+</sup> channel modulation in neuronal or pancreatic β-cells (relevant to insulin secretion pathways) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing trifluoromethyl-substituted pyranones?

  • Solvent Effects : Use deuterated DMSO or CDCl3 to minimize signal splitting caused by hydrogen bonding.
  • Variable Temperature NMR : Resolve dynamic rotational isomers of the trifluoromethyl group.
  • 2D NMR (COSY, HSQC) : Assign coupling networks and distinguish overlapping signals (e.g., pyranone ring protons vs. methyl groups) .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2,6-bis(trifluoromethyl)pyran-4-one) for pattern matching .

Q. What strategies enhance the bioavailability of this compound in pharmacological studies?

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve membrane permeability.
  • Nanoparticle Encapsulation : Use liposomal carriers to bypass rapid hepatic clearance.
  • Metabolic Stability Assays : Screen for cytochrome P450 interactions using liver microsomes .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon at C4).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., nucleophilic attack by amines in aqueous vs. aprotic media).
  • Docking Studies : Predict binding affinities to biological targets (e.g., ATP-binding pockets in kinases) .

Q. What methodologies establish structure-activity relationships (SAR) for trifluoromethyl-substituted pyranones in medicinal chemistry?

  • Analog Synthesis : Modify substituents (e.g., replacing methyl with ethoxy groups) and compare bioactivity.
  • QSAR Modeling : Use Hammett constants or logP values to correlate electronic/steric effects with IC50 data.
  • Crystallographic Studies : Map ligand-receptor interactions (e.g., hydrogen bonds with active-site residues) .

Q. How are synthetic impurities in this compound identified and mitigated?

  • HPLC-MS : Detect by-products (e.g., uncyclized intermediates or over-fluorinated derivatives).
  • Purification Techniques : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol.
  • Process Optimization : Adjust stoichiometry of fluorinating agents (e.g., SF4) to minimize side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.